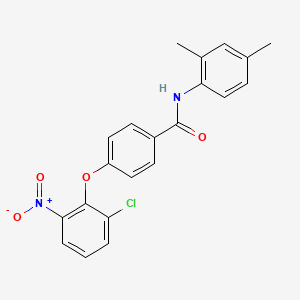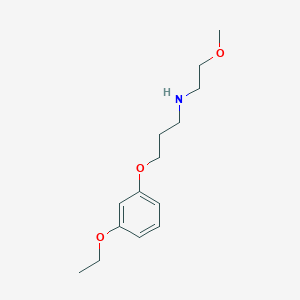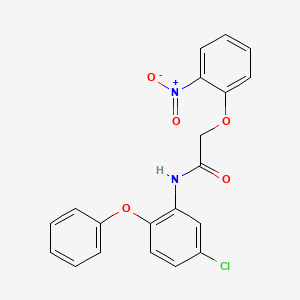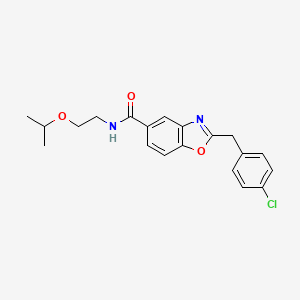
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide, also known as GW501516 or Endurobol, is a synthetic drug that was first developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. However, it quickly gained popularity among athletes and bodybuilders due to its ability to enhance endurance and improve performance. Despite being banned by the World Anti-Doping Agency (WADA) in 2009, GW501516 continues to be used by some athletes and fitness enthusiasts.
作用机制
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates gene expression in various tissues, including skeletal muscle, liver, and adipose tissue. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which in turn enhances endurance and improves metabolic function.
Biochemical and Physiological Effects:
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been shown to improve endurance and performance in animal models and some human studies. It has also been found to increase the expression of genes involved in fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and liver, which may have beneficial effects on metabolic health. However, its long-term effects on human health are still unknown.
实验室实验的优点和局限性
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been widely used in animal studies to investigate its potential therapeutic applications and mechanism of action. Its ability to enhance endurance and improve metabolic function makes it a valuable tool for studying the effects of exercise and metabolic disorders. However, its use in human studies is limited due to safety concerns and ethical considerations.
未来方向
Further research is needed to fully understand the potential therapeutic applications and long-term effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide. Some possible future directions include:
1. Investigating the safety and efficacy of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide in humans with metabolic and cardiovascular diseases.
2. Studying the effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide on muscle and bone health in aging populations.
3. Exploring the potential use of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide in combination with other drugs or lifestyle interventions for the prevention and treatment of metabolic disorders.
4. Investigating the effects of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide on cognitive function and neurodegenerative diseases.
5. Developing safer and more selective PPARδ agonists with fewer side effects.
Conclusion:
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide is a synthetic drug that has gained popularity among athletes and fitness enthusiasts due to its ability to enhance endurance and improve performance. However, its use is currently banned by WADA due to safety concerns. While 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has shown potential therapeutic applications in metabolic and cardiovascular diseases, further research is needed to fully understand its long-term effects on human health.
合成方法
The synthesis of 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide involves several steps, including the reaction of 2-chloro-6-nitrophenol with 2,4-dimethylphenylamine to form the intermediate 2-chloro-6-nitrophenyl-N-(2,4-dimethylphenyl)amine. This intermediate is then reacted with benzoyl chloride to form the final product, 4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide.
科学研究应用
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide has been extensively studied for its potential therapeutic applications in metabolic and cardiovascular diseases, including diabetes, obesity, and atherosclerosis. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models. However, its use in humans is currently limited due to safety concerns.
属性
IUPAC Name |
4-(2-chloro-6-nitrophenoxy)-N-(2,4-dimethylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-13-6-11-18(14(2)12-13)23-21(25)15-7-9-16(10-8-15)28-20-17(22)4-3-5-19(20)24(26)27/h3-12H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNLLUIRZULQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-6-nitrophenoxy)-N~1~-(2,4-dimethylphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5212416.png)
![ethyl 1-[(2E)-3-(2-furyl)-2-methyl-2-propen-1-yl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212419.png)
![N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5212425.png)
![5-{5-chloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212438.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(2-furyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5212468.png)
![4-[4-(4-bromophenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5212476.png)
![N-benzyl-6-[4-(3-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5212484.png)

![N-[3-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)propyl]cyclohexanamine dihydrochloride](/img/structure/B5212503.png)

![4-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5212509.png)

![N-[4-(acetylamino)phenyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B5212529.png)
